molecular formula C8H6N2O4S B11471943 5-phenyl-1,3,4-oxadiazole-2-sulfonic Acid CAS No. 890095-60-0

5-phenyl-1,3,4-oxadiazole-2-sulfonic Acid

Cat. No.: B11471943
CAS No.: 890095-60-0
M. Wt: 226.21 g/mol
InChI Key: KLURZUDBUUKHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-1,3,4-oxadiazole-2-sulfonic acid is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, which is known for its diverse biological activities and stability. The presence of a sulfonic acid group enhances its solubility in water, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-1,3,4-oxadiazole-2-sulfonic acid typically involves the cyclization of appropriate precursors. One common method is the cyclodehydration of N,N’-diacylhydrazines under acidic conditions. This reaction can be facilitated by microwave-assisted synthesis, which significantly reduces reaction time and improves yields .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,3,4-oxadiazole-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Phenyl-1,3,4-oxadiazole-2-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-phenyl-1,3,4-oxadiazole-2-sulfonic acid involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonic acid group enhances its solubility and facilitates its interaction with biological molecules. Pathways involved include inhibition of microbial growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3,4-oxadiazole-2-thiol: Contains a thiol group instead of a sulfonic acid group.

    2-Phenyl-1,3,4-oxadiazoline-5-thione: Contains a thione group.

    2-Phenyl-5-mercaptooxadiazole: Contains a mercapto group.

Uniqueness

5-Phenyl-1,3,4-oxadiazole-2-sulfonic acid is unique due to its sulfonic acid group, which enhances its solubility and reactivity. This makes it particularly useful in applications where water solubility is crucial, such as in biological and industrial settings .

Properties

CAS No.

890095-60-0

Molecular Formula

C8H6N2O4S

Molecular Weight

226.21 g/mol

IUPAC Name

5-phenyl-1,3,4-oxadiazole-2-sulfonic acid

InChI

InChI=1S/C8H6N2O4S/c11-15(12,13)8-10-9-7(14-8)6-4-2-1-3-5-6/h1-5H,(H,11,12,13)

InChI Key

KLURZUDBUUKHSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.